2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide
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Description
The compound “2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide” is a chemical compound that has generated interest in the field of pharmaceutical and biological research. It is a derivative of quinazoline, a class of compounds known for their wide range of biological activities .
Scientific Research Applications
Synthesis and Pharmacological Activities
Quinazolinyl acetamides, similar in structure to 2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide, have been designed and synthesized for their potential pharmacological properties. These compounds have demonstrated significant analgesic and anti-inflammatory activities in scientific studies. For example, the compound 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide showed potent analgesic and anti-inflammatory activities, being moderately more potent than the reference standard diclofenac sodium, with a relatively mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015). Moreover, several 6-bromoquinazolinone derivatives are known for their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities, underlining the therapeutic potential of quinazolinone-based compounds (Rajveer et al., 2010).
Antimicrobial and Antitumor Activities
New quinazolines have been synthesized and characterized as potential antimicrobial agents, indicating the broader application of quinazoline derivatives in combating microbial infections. These compounds have shown promising antibacterial and antifungal activities against several strains, including Eschericia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, highlighting their significance in developing new therapeutic agents (Desai et al., 2007). Furthermore, quinazolinone-based derivatives have demonstrated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, showcasing their potential as effective anti-cancer agents. These compounds exhibited potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells (Riadi et al., 2021).
Properties
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-3-17-21-16-10-5-4-9-15(16)19(22-17)24-12-18(23)20-13-7-6-8-14(11-13)25-2/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNXZAVPXAVVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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